2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]-N-(dimethylaminomethylidene)acetamide
Overview
Description
2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]-N-(dimethylaminomethylidene)acetamide is a useful research compound. Its molecular formula is C11H12ClF3N4O and its molecular weight is 308.69 g/mol. The purity is usually 95%.
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Scientific Research Applications
Thrombin Inhibition 2-(2-Chloro-6-fluorophenyl)acetamides, including derivatives similar to the queried compound, have shown effectiveness as potent thrombin inhibitors. These compounds, featuring substituents like 2,2-difluoro-2-aryl/heteroaryl-ethylamine and oxyguanidine, demonstrated significant inhibition of thrombin, a key enzyme in blood coagulation (Lee et al., 2007).
Synthesis of Novel Derivatives Research indicates the potential of chloroacetamide derivatives in synthesizing new chemical compounds. For instance, 2-(Chloromethyl)-5-methyl-7-phenyloxazolo[5,4-b]pyridine, a similar compound, has been utilized in synthesizing new 2-aminomethyloxazolo[5,4-b]pyridine derivatives, expanding the chemical diversity of these compounds (Palamarchuk et al., 2019).
Herbicide Antidotes A series of functionalized 3-(substituted amino)thieno[2,3-b]pyridines, related in structure to the queried compound, have been developed, some of which proved to be strong herbicide antidotes. This application highlights the potential agricultural significance of such compounds (Dotsenko et al., 2019).
Antibacterial Properties Compounds based on pyrazolo[3,4-b]pyridine, similar in structure to the queried compound, have been used to synthesize new polyheterocyclic ring systems. These systems have demonstrated antibacterial properties, suggesting potential applications in combating bacterial infections (Abdel‐Latif et al., 2019).
Antiallergic Agents N-(pyridin-4-yl)-(indol-3-yl)acetamides, structurally related to the queried compound, have shown promise as novel antiallergic compounds. Their development underscores the potential of these compounds in medical applications related to allergy treatment (Menciu et al., 1999).
Properties
IUPAC Name |
2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]-N-(dimethylaminomethylidene)acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClF3N4O/c1-19(2)6-18-9(20)5-17-10-8(12)3-7(4-16-10)11(13,14)15/h3-4,6H,5H2,1-2H3,(H,16,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPNVHHPJFSJVNK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=NC(=O)CNC1=C(C=C(C=N1)C(F)(F)F)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClF3N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.69 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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